7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid 7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1783998-50-4
VCID: VC6012682
InChI: InChI=1S/C11H10BrNO2/c1-5-6(2)13-10-8(5)3-7(11(14)15)4-9(10)12/h3-4,13H,1-2H3,(H,14,15)
SMILES: CC1=C(NC2=C1C=C(C=C2Br)C(=O)O)C
Molecular Formula: C11H10BrNO2
Molecular Weight: 268.11

7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid

CAS No.: 1783998-50-4

Cat. No.: VC6012682

Molecular Formula: C11H10BrNO2

Molecular Weight: 268.11

* For research use only. Not for human or veterinary use.

7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acid - 1783998-50-4

Specification

CAS No. 1783998-50-4
Molecular Formula C11H10BrNO2
Molecular Weight 268.11
IUPAC Name 7-bromo-2,3-dimethyl-1H-indole-5-carboxylic acid
Standard InChI InChI=1S/C11H10BrNO2/c1-5-6(2)13-10-8(5)3-7(11(14)15)4-9(10)12/h3-4,13H,1-2H3,(H,14,15)
Standard InChI Key IXQAZJBTYBLKGF-UHFFFAOYSA-N
SMILES CC1=C(NC2=C1C=C(C=C2Br)C(=O)O)C

Introduction

Structural Characteristics and Molecular Identification

Core Scaffold and Substituent Configuration

The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. In 7-bromo-2,3-dimethyl-1H-indole-5-carboxylic acid, critical modifications include:

  • Bromine atom at position 7, introducing steric bulk and electronic effects that influence reactivity and intermolecular interactions.

  • Methyl groups at positions 2 and 3, enhancing hydrophobicity and potentially modulating metabolic stability.

  • Carboxylic acid at position 5, enabling hydrogen bonding, salt formation, and participation in coordination chemistry .

The SMILES notation CC1=C(NC2=C1C=C(C=C2Br)C(=O)O)C\text{CC1=C(NC2=C1C=C(C=C2Br)C(=O)O)C} and InChIKey IXQAZJBTYBLKGF-UHFFFAOYSA-N\text{IXQAZJBTYBLKGF-UHFFFAOYSA-N} provide unambiguous representations of its connectivity and stereoelectronic features .

Comparative Analysis with Related Indole Derivatives

Structural analogs such as 7-chloro-2,3-dimethyl-1H-indole-5-carboxylic acid (replacing bromine with chlorine) and methyl 7-bromo-2,3-dimethyl-1H-indole-5-carboxylate (esterified carboxylic acid) highlight the role of halogen size and functional group polarity in modulating physicochemical properties . For example:

Compound NameMolecular FormulaHalogenFunctional GroupMolecular Weight (g/mol)
7-Bromo-2,3-dimethyl-1H-indole-5-carboxylic acidC11H10BrNO2\text{C}_{11}\text{H}_{10}\text{BrNO}_{2}Br-COOH268.11
7-Chloro-2,3-dimethyl-1H-indole-5-carboxylic acidC11H10ClNO2\text{C}_{11}\text{H}_{10}\text{ClNO}_{2}Cl-COOH223.66
Methyl 7-bromo-2,3-dimethyl-1H-indole-5-carboxylateC12H12BrNO2\text{C}_{12}\text{H}_{12}\text{BrNO}_{2}Br-COOCH3_3282.13

Data adapted from AccelaChem and PubChem entries .

Synthesis and Manufacturing Considerations

Process Challenges

  • Regioselectivity: Ensuring bromination occurs exclusively at position 7 requires directing groups or protecting strategies.

  • Acid Sensitivity: The carboxylic acid group may necessitate protection (e.g., as a methyl ester) during halogenation or alkylation steps .

Physicochemical Properties

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry data from PubChemLite reveals CCS values for various adducts, critical for mass spectrometry-based identification :

Adductm/zPredicted CCS (Ų)
[M+H]+267.99678152.7
[M+Na]+289.97872156.2
[M-H]-265.98222151.8

These values aid in distinguishing this compound from structural isomers in analytical workflows.

Solubility and Stability

  • Solubility: Limited aqueous solubility due to hydrophobic methyl groups; enhanced in polar aprotic solvents (e.g., DMSO, DMFA).

  • Stability: Susceptible to decarboxylation under acidic or high-temperature conditions. Storage at room temperature in inert atmospheres is recommended .

Applications in Drug Discovery and Medicinal Chemistry

Antibacterial and Antifungal Activity

Halogenated indoles exhibit broad-spectrum antimicrobial effects. The bromine atom enhances membrane permeability, and the carboxylic acid may disrupt microbial pH homeostasis. Testing against Staphylococcus aureus and Candida albicans is warranted .

Future Research Directions

Biological Screening

Priority areas include:

  • Oncology: Screening against NCI-60 cancer cell lines.

  • Neuropharmacology: Evaluating affinity for serotonin receptors due to structural similarity to tryptamine derivatives.

Synthetic Methodology Development

  • Flow Chemistry: Continuous-flow bromination to improve yield and regioselectivity.

  • Enzymatic Catalysis: Using halogenases for site-specific bromination under mild conditions.

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